1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

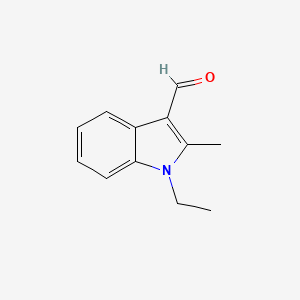

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethyl-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZNBOCUQMXJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C21)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359288 | |

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66727-64-8 | |

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Indole Core Structures in Contemporary Chemical and Biological Research

The indole (B1671886) nucleus is a privileged scaffold in chemistry and biology, forming the structural basis for a vast number of natural and synthetic compounds. nih.govmdpi.com Its significance stems from its presence in essential biomolecules, most notably the amino acid tryptophan. creative-proteomics.comnih.gov Tryptophan serves as a biosynthetic precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin, highlighting the fundamental role of the indole structure in animal physiology. nih.govnih.gov In plants, the indole core is found in hormones like indole-3-acetic acid, which regulates growth. creative-proteomics.comnih.gov

In the realm of medicinal chemistry, the indole ring is one of the most important heterocyclic systems, frequently incorporated into the design of new therapeutic agents. researchgate.netresearchgate.net Its versatile structure can be modified at multiple positions, allowing for the fine-tuning of pharmacological activity. mdpi.com Indole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netchemijournal.com For example, the vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, are indole-containing compounds used as anticancer agents that inhibit tubulin polymerization. nih.gov Similarly, indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory drug (NSAID) built upon an indole framework. nih.govnih.gov The ability of the indole nucleus to interact with various biological receptors and enzymes makes it a perennial focus of drug discovery efforts. researchgate.net

Strategic Positioning of 1 Ethyl 2 Methyl 1h Indole 3 Carbaldehyde Within Substituted Indole Derivatives

Substituted indoles are derivatives where hydrogen atoms on the core indole (B1671886) structure are replaced by various functional groups, leading to a diverse array of chemical properties and biological activities. researchgate.netwisdomlib.org The specific nature and position of these substituents are crucial in defining the molecule's function. 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is strategically positioned within this class due to its unique combination of substituents.

1-Ethyl Group : Alkylation at the indole nitrogen (N-1 position) is a common strategy in medicinal chemistry. This modification can enhance the molecule's lipophilicity, potentially improving its absorption and distribution in biological systems. Furthermore, studies on certain indole derivatives have shown that N-alkoxy substitutions can significantly increase their efficacy in inhibiting the growth of cancer cells. nih.gov The ethyl group serves as a stable, simple alkyl substituent that can influence receptor binding and metabolic stability.

2-Methyl Group : Substitution at the C-2 position of the indole ring can impact the molecule's electronic properties and steric profile. While the C-3 position is the most common site for electrophilic substitution, functionalization at C-2 is also synthetically accessible and can direct the molecule's interactions with biological targets. biologyinsights.com

3-Carbaldehyde Group : The formyl group at the C-3 position is arguably the most significant feature for its role as a synthetic intermediate. researchgate.netekb.eg Indole-3-carbaldehydes are key precursors for the synthesis of a multitude of more complex, biologically active molecules, including tryptamines and various indole alkaloids. researchgate.netderpharmachemica.comchemicalbook.com The aldehyde's reactivity allows for condensations, oxidations, and other transformations to build more elaborate molecular architectures. ekb.egwikipedia.org

The combination of these three groups makes this compound a versatile building block. The N-ethyl and C-2 methyl groups provide a specific structural and electronic foundation, while the C-3 aldehyde offers a reactive handle for extensive synthetic elaboration.

Foundational Research and Historical Context of Indole 3 Carbaldehyde Chemistry

Primary Synthetic Routes for Indole-3-Carbaldehyde Moiety Formation

The introduction of a formyl group at the C3 position of the indole nucleus is a crucial step in the synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde and related compounds. Several methods have been developed for this purpose, with the Vilsmeier-Haack reaction being the most prominent.

Vilsmeier-Haack Formylation: Mechanistic Insights and Optimization Strategies

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgchemistrysteps.comwikipedia.org The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. chemistrysteps.comwikipedia.orgyoutube.com

Mechanistic Insights:

The mechanism of the Vilsmeier-Haack reaction proceeds through two main stages:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form a chloroiminium ion, also known as the Vilsmeier reagent. chemistrysteps.comwikipedia.orgyoutube.com This electrophilic species is the active formylating agent in the reaction.

Electrophilic Aromatic Substitution: The electron-rich indole nucleus acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. chemistrysteps.com This attack preferentially occurs at the C3 position, the most nucleophilic site of the indole ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the corresponding indole-3-carbaldehyde. wikipedia.orgyoutube.com

The formylation of 3-methylindole (B30407) (skatole) using the Vilsmeier-Haack reagent has been studied and can result in the formation of 1-formyl-3-methylindole and 2-formyl-3-methylindole. acs.org

Optimization Strategies:

The efficiency and selectivity of the Vilsmeier-Haack formylation can be influenced by several factors:

Reaction Temperature: Temperature plays a significant role in the product distribution. For instance, in the formylation of 3-methylindole, higher temperatures were found to increase the yield of the formylated products. acs.org

Reagent Ratio: The stoichiometry of the Vilsmeier reagent to the indole substrate can affect the outcome of the reaction. numberanalytics.com

Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the indole ring can influence the reactivity and regioselectivity of the formylation. numberanalytics.com Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it. numberanalytics.com

| Parameter | Effect on Vilsmeier-Haack Formylation of Indoles |

| Temperature | Can influence product yields and distribution. Higher temperatures may be required for less reactive substrates. |

| Solvent | Dichloromethane or chloroform (B151607) have been shown to enhance reaction rates and reduce side products in some cases. numberanalytics.com |

| Reagent Ratio | The ratio of the Vilsmeier reagent to the indole can impact the extent of formylation and the formation of byproducts. |

| Substituents | Electron-donating groups on the indole ring activate it towards formylation, while electron-withdrawing groups have a deactivating effect. numberanalytics.com |

Alternative Formylation Methodologies for Indole Nuclei

While the Vilsmeier-Haack reaction is a staple, other methods exist for the formylation of indoles, each with its own set of advantages and limitations.

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles. wikipedia.orgmychemblog.com The reaction typically uses chloroform in a basic solution to generate dichlorocarbene (B158193) as the electrophile. wikipedia.orgresearchgate.net For indoles, this reaction can lead to the formation of indole-3-carbaldehydes. researchgate.net

Duff Reaction: The Duff reaction, or hexamine aromatic formylation, utilizes hexamethylenetetramine (HMT) as the formyl carbon source. wikipedia.org This method is effective for formylating electron-rich aromatic compounds, including indoles, to produce the corresponding 3-formylindoles. acs.orgscite.ai The reaction is typically carried out in an acidic medium like acetic acid. acs.org

Organometallic and Other Reagents: A variety of other reagents and catalytic systems have been explored for indole formylation. These include the use of trimethyl orthoformate in the presence of a boron trifluoride diethyl etherate catalyst. acs.org Additionally, an iron-catalyzed C3-selective formylation of indoles using formaldehyde (B43269) and aqueous ammonia (B1221849) has been reported, offering a more environmentally benign approach. organic-chemistry.orgorganic-chemistry.org

| Method | Reagents | Key Features |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Involves dichlorocarbene as the reactive species. wikipedia.orgresearchgate.net Can be applied to indoles. wikipedia.orgmychemblog.com |

| Duff Reaction | Hexamethylenetetramine (HMT), Acid (e.g., Acetic Acid) | A convenient method for the formylation of electron-rich aromatics. acs.orgwikipedia.orgscite.ai |

| Boron-Catalyzed Formylation | Trimethyl orthoformate, BF₃·OEt₂ | Utilizes an orthoester as the formyl source. acs.org |

| Iron-Catalyzed Formylation | Formaldehyde, Aqueous Ammonia, FeCl₃, Air | Offers a greener alternative to traditional methods. organic-chemistry.orgorganic-chemistry.org |

Oxidative Pathways for Indole-3-Carbaldehyde Generation from Precursors

Oxidative methods provide another avenue for the synthesis of indole-3-carbaldehydes from readily available precursors.

One notable example is the oxidation of 3-methylindole (skatole). ekb.eg This transformation can be achieved using oxidizing agents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of tetrahydrofuran (B95107) and water. ekb.eg Enzymatic oxidation of skatole has also been reported to yield indole-3-carboxaldehyde (B46971) via an indole-3-methanol intermediate. nih.govresearchgate.net

Other precursors that can be oxidized to indole-3-carbaldehyde include:

Gramine (B1672134): The reaction of gramine with formulating species generated from hexamethylenetetramine (HMTA) and silica-supported ceric ammonium (B1175870) nitrate (B79036) can produce indole-3-carbaldehyde. ekb.eg

Indole-3-acetic acid: Oxidative decarboxylation of indole-3-acetic acid using sodium periodate (B1199274) catalyzed by manganese complexes can also yield the desired aldehyde. ekb.eg

Tryptophol: While less common in chemical synthesis, the biosynthetic pathway of indole-3-carbaldehyde in some organisms involves the oxidation of tryptophol. nih.gov

Alkylation Strategies for N1-Ethyl and C2-Methyl Substitution on the Indole Scaffold

The synthesis of this compound requires the introduction of an ethyl group at the N1 position and a methyl group at the C2 position. The order of these substitutions relative to the formylation step can vary.

N-Alkylation to Incorporate the 1-Ethyl Group

The N-alkylation of the indole ring is a common transformation in indole chemistry.

A classical and widely employed method for the N-alkylation of indoles involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org

The reaction proceeds in two steps:

Deprotonation: A strong base, most commonly sodium hydride (NaH), is used to abstract the acidic proton from the N-H bond of the indole. rsc.orgyoutube.com This generates a highly nucleophilic indolide anion. youtube.com

Nucleophilic Substitution: The resulting indolide anion then acts as a nucleophile and attacks an electrophilic alkyl halide, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to form the N-alkylated indole. rsc.orgyoutube.com

This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org The choice of solvent can be critical, as ethereal solvents like THF can sometimes lead to poor regioselectivity and competing C3-alkylation, particularly if deprotonation is incomplete. rsc.org

| Component | Role in N-Alkylation |

| Indole Substrate | The starting material containing the N-H bond to be alkylated. |

| Strong Base (e.g., NaH) | Deprotonates the indole nitrogen to form the nucleophilic indolide anion. rsc.orgyoutube.com |

| Alkyl Halide (e.g., Ethyl Iodide) | The electrophile that is attacked by the indolide anion to form the new N-C bond. rsc.orgyoutube.com |

| Polar Aprotic Solvent (e.g., DMF) | Solubilizes the reactants and facilitates the reaction. rsc.org |

Advancements in Phase-Transfer Catalysis for N-Alkylation

Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly method for the N-alkylation of indoles. acsgcipr.orgphasetransfer.com This technique facilitates the reaction between a water-soluble nucleophile (the deprotonated indole) and a water-insoluble electrophile (the alkylating agent) by using a phase-transfer catalyst to transport the nucleophile into the organic phase. acsgcipr.org This approach often leads to higher yields, reduced reaction times, and the elimination of hazardous and expensive reagents and solvents. phasetransfer.com

Recent advancements in PTC for N-alkylation of indoles have focused on the development of more efficient and selective catalysts. Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have gained significant attention for their ability to induce enantioselectivity in alkylation reactions. phasetransfer.comresearchgate.net These catalysts form tight ion pairs with the indolide anion, creating a chiral environment that directs the approach of the electrophile. mdpi.com

The efficiency of PTC N-alkylation is also influenced by the electronic properties of the indole substrate. The presence of electron-withdrawing groups on the indole ring can increase the acidity of the N-H proton, facilitating its deprotonation and subsequent reaction. mdpi.comresearchgate.net

Several parameters are considered when selecting a phase-transfer catalyst, including its lipophilicity and the nature of the counter-ion. Tetrabutylammonium bromide (TBAB) is a commonly used catalyst that has proven effective in many N-alkylation reactions of indoles. crdeepjournal.org The choice of the base and solvent system is also critical for optimizing the reaction conditions. Concentrated aqueous sodium hydroxide (B78521) is often used as the base, providing a strong and economical option. crdeepjournal.org

Table 1: Examples of Phase-Transfer Catalysts and Conditions for N-Alkylation of Indoles

| Catalyst | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Tetrabutylammonium bromide (TBAB) | Alkyl halides | 50% aq. NaOH | Dichloromethane | High | crdeepjournal.org |

| Benzyltriethylammonium chloride | Benzyl halides | 50% aq. NaOH | Dichloromethane | High | crdeepjournal.org |

| N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | Methylating agents | Not specified | Not specified | 95 | phasetransfer.com |

This table provides illustrative examples and yields may vary depending on the specific indole substrate and reaction conditions.

Introduction of the 2-Methyl Group

The introduction of a methyl group at the 2-position of the indole ring is a key step in the synthesis of this compound. Several methods have been developed for this transformation, often involving either the cyclization of a precursor already containing the methyl group or the direct methylation of a pre-formed indole.

One classical approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions. orgsyn.org To synthesize a 2-methylindole (B41428), acetone (B3395972) can be reacted with the appropriate phenylhydrazine. This method is versatile and allows for the preparation of a wide range of substituted indoles. orgsyn.org

Another common strategy involves the cyclization of acetyl-o-toluidine. This reaction can be achieved by heating with sodium amide, a process that proceeds with a vigorous evolution of gas. orgsyn.org Modifications of this procedure, such as using sodium ethoxide or barium oxide at high temperatures, have also been reported to yield 2-methylindole. orgsyn.org The Gassman indole synthesis is another powerful method that can be employed to produce 2-methylindoles from anilines and α-thioketones. orgsyn.org

More recently, direct C-H functionalization reactions have emerged as an efficient way to introduce substituents at the C2 position of indoles, avoiding the need for pre-functionalized starting materials.

The formylation of the indole ring at the C3 position is typically achieved through the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.comresearchgate.net This reaction utilizes a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.comcambridge.org The Vilsmeier reagent is an electrophile that reacts preferentially at the electron-rich C3 position of the indole ring. youtube.com The initial product is an iminium ion, which is then hydrolyzed during workup to yield the desired indole-3-carbaldehyde. wikipedia.org This method is highly effective for electron-rich aromatic and heterocyclic compounds. ijpcbs.com

Convergent and Divergent Multi-Step Syntheses Utilizing Indole-3-Carbaldehyde Precursors

The synthesis of this compound and its congeners can be approached through both convergent and divergent multi-step strategies, often utilizing indole-3-carbaldehyde as a key intermediate.

In a convergent synthesis , different fragments of the final molecule are prepared separately and then joined together in the later stages of the synthesis. For the target compound, this could involve the synthesis of an N-ethyl-2-methylindole fragment and a separate formylating agent, which are then combined. However, a more common approach is a linear sequence where modifications are made to a starting indole scaffold.

A divergent synthesis strategy begins with a common intermediate that is then elaborated into a variety of different analogs. Indole-3-carbaldehyde is an excellent starting point for such a strategy. researchgate.net From this precursor, a diverse library of compounds can be generated by modifying the N1 and C2 positions, as well as the aldehyde functional group itself.

For example, a typical multi-step synthesis could begin with the formylation of a commercially available indole at the C3 position using the Vilsmeier-Haack reaction. researchgate.net This indole-3-carbaldehyde can then undergo N-alkylation, for instance with ethyl iodide, under phase-transfer catalysis conditions to introduce the ethyl group at the N1 position. The subsequent introduction of the methyl group at the C2 position can be more challenging on a pre-formed indole-3-carbaldehyde due to the directing effects of the existing substituents. Therefore, a more strategic approach might involve starting with a 2-methylindole, followed by N-ethylation and then C3-formylation.

An illustrative multi-step synthesis is the preparation of tryptamine (B22526) derivatives from indole-3-carboxaldehyde, which proceeds through a Henry reaction followed by reduction. researchgate.net This highlights how the aldehyde functionality can be used as a handle for further chemical transformations to build molecular complexity.

Automated multistep continuous flow synthesis has also been applied to the synthesis of indole derivatives, allowing for rapid and efficient production with high reproducibility. nih.govnih.gov

Advanced Techniques for Product Isolation and Purification in Indole Synthesis

The isolation and purification of the final indole products are critical steps to ensure high purity, which is particularly important for pharmaceutical applications. Traditional methods such as column chromatography and recrystallization are widely used, but advanced techniques have been developed to improve efficiency and reduce waste.

Crystallization is a powerful purification technique for solid indole derivatives. The choice of solvent is crucial for obtaining high purity and yield. For indole itself, a mixed solvent system of methanol (B129727) and water has been shown to be effective. researchgate.net The optimal conditions, including the solvent ratio and crystallization temperature, need to be determined for each specific compound. researchgate.net For indole-3-carbinol, a related compound, purification can be achieved by treating the reaction mixture with water, followed by filtration and drying. google.com

Column chromatography over silica (B1680970) gel is a standard method for separating indole derivatives from reaction mixtures. mdpi.comcsic.es The choice of eluent system is critical for achieving good separation. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate, with the ratio adjusted to optimize the separation of the target compound from impurities. mdpi.com For some indole derivatives, recrystallization from solvents like ethanol (B145695) can further improve purity. orgsyn.org

More advanced purification strategies include the use of core-shell column chromatography, which can offer rapid and high-resolution separations. nih.gov Additionally, innovative approaches such as solvent-assisted purification, where the solubility of the product is controlled by the addition of water to the reaction mixture, have been developed to simplify the isolation process and minimize the use of organic solvents.

In some cases, purification can be simplified by the nature of the reaction. For example, in some Vilsmeier-Haack reactions, the product precipitates from the reaction mixture upon addition of a saturated sodium carbonate solution and can be isolated by simple filtration. google.com

Transformations at the C3-Carbaldehyde Functionality

The reactivity of the aldehyde group at the C3 position of the 1-ethyl-2-methyl-1H-indole core allows for targeted modifications to produce a range of valuable derivatives, including carboxylic acids, alcohols, and compounds with extended carbon frameworks.

The aldehyde group of indole-3-carbaldehydes can be selectively oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of various indole derivatives, including those with potential biological activity. While specific studies on this compound are not extensively detailed, the oxidation of analogous indole-3-acetic acids can be achieved using reagents like sodium periodate catalyzed by manganese complexes. ekb.eg The resulting 1-ethyl-2-methyl-1H-indole-3-carboxylic acid is a valuable intermediate for further functionalization, such as esterification.

Table 1: Representative Oxidation of Indole-3-carbaldehyde

| Reactant | Product | Reagents/Conditions |

|---|

The reduction of the C3-carbaldehyde is a direct route to (1-ethyl-2-methyl-1H-indol-3-yl)methanol. This transformation converts the electron-withdrawing aldehyde into a more flexible hydroxymethyl group, which can be used in subsequent reactions like etherification or esterification. Standard reducing agents are effective for this purpose.

Table 2: Reduction of this compound

| Reactant | Product | Reagents/Conditions |

|---|

Condensation reactions involving the aldehyde functionality are among the most powerful tools for extending the molecular framework of the indole scaffold. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a wide diversity of complex structures.

The Henry reaction, or nitroaldol reaction, involves the condensation of an aldehyde with a nitroalkane, such as nitromethane. In the case of indole-3-carbaldehydes, this reaction, often followed by dehydration, provides a straightforward route to 3-(2-nitrovinyl)-1H-indoles. derpharmachemica.com This reaction is typically catalyzed by a base. The resulting nitroalkene is a versatile intermediate, with the nitro group capable of being reduced to an amine or participating in further conjugate addition reactions. derpharmachemica.comacgpubs.org

Table 3: Henry Reaction of this compound

| Reactants | Product | Reagents/Conditions |

|---|

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. redalyc.orgajchem-b.com This condensation reaction is a fundamental process for creating C=N double bonds. nveo.org The reaction typically involves heating the aldehyde and amine in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration process. redalyc.org A wide range of primary amines can be used, including aliphatic, aromatic, and heterocyclic amines, leading to a diverse library of imine derivatives. researchgate.netnih.gov These Schiff bases are significant in their own right and as intermediates for synthesizing more complex molecules. researchgate.net

Table 4: Representative Schiff Base Formation

| Reactants | Product | Reagents/Conditions |

|---|

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction where the aldehyde reacts with an active methylene (B1212753) compound. acgpubs.org Active methylene compounds, such as malononitrile (B47326) or dialkyl malonates, possess two electron-withdrawing groups that increase the acidity of the methylene protons. acgpubs.org The reaction is typically catalyzed by a weak base like piperidine. acgpubs.orgnih.gov This condensation yields α,β-unsaturated products, which are valuable precursors for various subsequent transformations, including Michael additions and cycloadditions. acgpubs.org

Table 5: Knoevenagel Condensation with Active Methylene Compounds

| Reactants | Product | Reagents/Conditions |

|---|---|---|

| This compound, Malononitrile | 2-((1-Ethyl-2-methyl-1H-indol-3-yl)methylene)malononitrile | Acetic acid, Piperidine acgpubs.org |

Condensation Reactions of the Aldehyde Group

Reactivity of the Indole Heterocycle

The indole nucleus is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack and a versatile participant in a variety of chemical transformations. The reactivity of substituted indoles, such as this compound, is modulated by the electronic effects of its substituents. The ethyl group at the N1 position and the methyl group at the C2 position are electron-donating, enhancing the nucleophilicity of the ring. Conversely, the carbaldehyde group at the C3 position is electron-withdrawing, which deactivates the ring towards electrophiles but provides a key site for nucleophilic additions and subsequent derivatization.

Electrophilic Aromatic Substitution Patterns on the Indole Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. nih.govmasterorganicchemistry.com The indole ring readily reacts with electrophiles, typically at the C3 position, due to the ability of the nitrogen atom to stabilize the cationic intermediate, often called a σ-complex or benzenium ion. libretexts.org However, in this compound, the C3 position is occupied by a formyl group.

The directing influence of the existing substituents dictates the position of any further electrophilic attack. The N-ethyl and C2-methyl groups are activating and tend to direct incoming electrophiles to the C3 position, which is already substituted. The C3-carbaldehyde group is a deactivating group. Consequently, electrophilic substitution on this molecule is less facile than on an unsubstituted indole and will be directed to the benzene (B151609) portion of the heterocycle, typically at the C5 or C6 positions. The precise outcome depends on the specific electrophile and reaction conditions.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Preference |

|---|---|---|---|---|

| 1-Ethyl | N1 | Electron-donating (inductive) | Activating | C3 |

| 2-Methyl | C2 | Electron-donating (inductive/hyperconjugation) | Activating | C3 |

| 3-Carbaldehyde | C3 | Electron-withdrawing (resonance/inductive) | Deactivating | C5 / C6 |

Nucleophilic Additions and Substitutions on Substituted Indoles

The presence of the aldehyde function at the C3 position makes this compound a prime substrate for nucleophilic addition reactions. wikipedia.orgresearchgate.net The carbonyl carbon is electrophilic and readily attacked by various nucleophiles. These reactions are fundamental for extending the molecular framework. For example, condensation with different aryl amines leads to the formation of Schiff bases, while reaction with thiosemicarbazides yields indole-3-carboxaldehyde thiosemicarbazone derivatives. researchgate.net

While the electron-rich nature of the indole ring generally disfavors nucleophilic aromatic substitution, such reactions can be achieved on suitably activated indole substrates. researchgate.net For instance, studies on 1-methoxyindole-3-carbaldehyde (B1618907) have shown it to be a versatile precursor for nucleophilic substitution reactions that result in the formation of 2-substituted indole-3-carboxaldehydes. semanticscholar.org This highlights that activation of the indole nucleus, for example by an N-alkoxy group, can facilitate substitutions that are otherwise difficult to achieve. semanticscholar.orgnii.ac.jp

Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a reactive aldehyde and an activatable indole core, makes it an excellent building block for annulation and cyclization reactions to construct fused heterocyclic systems. researchgate.netekb.eg These reactions often involve the aldehyde group and the C2-position of the indole ring, leading to the formation of new rings fused to the indole scaffold.

A variety of fused systems can be synthesized from indole-3-carbaldehyde precursors. google.com One-pot, base-promoted reactions of 2-alkynyl indole-3-carbaldehydes with 1,3-diketones can produce complex 2-indolyl phenols through a domino cascade of alkyne insertion, aldol (B89426) reaction, and aromatization. rsc.org Another powerful strategy is the [3+2] annulation of arynes by methyl indole-2-carboxylates, which yields novel indole-indolone ring systems under mild conditions. nih.gov Furthermore, multicomponent reactions provide an efficient route to indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, by reacting an indole, formaldehyde, and an amino hydrochloride. semanticscholar.org

| Reactant(s) | Reaction Type | Resulting Fused System | Reference |

|---|---|---|---|

| 2-Alkynyl indole-3-carbaldehyde, 1,3-Diketone | Domino Reaction (Alkyne Insertion/Aldol/Aromatization) | 2-Indolyl Phenols | rsc.org |

| Methyl indole-2-carboxylate, Aryne Precursor | [3+2] Annulation | Indole-Indolone Scaffold | nih.gov |

| Indole, Formaldehyde, Amino Hydrochloride | Multicomponent Reaction (MCR) | Indole-fused Oxadiazepines | semanticscholar.org |

| Indole, Formaldehyde, Amino Hydrochloride, Sodium Thiosulfate | Multicomponent Reaction (MCR) | Indole-fused Thiadiazepines | semanticscholar.org |

| Anthranilamide | Condensation/Cyclization | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | nih.gov |

This compound as a Key Synthetic Intermediate and Building Block

The specific substitution pattern of this compound makes it a valuable and specialized intermediate in organic synthesis. It combines the inherent reactivity of the indole-3-carbaldehyde core with the modified electronic properties and steric profile conferred by the N-ethyl and C2-methyl groups.

Precursor in the Biosynthesis and Artificial Synthesis of Indole Alkaloids and Bioactive Analogs

Indole-3-carbaldehyde is a naturally occurring metabolite of tryptophan found in various plants and microorganisms. wikipedia.orgresearchgate.net While the N-ethyl and C2-methyl substituted variant is a product of artificial synthesis, its structural core is directly relevant to natural product chemistry. In synthetic chemistry, indole-3-carbaldehydes are pivotal intermediates for preparing a wide array of biologically active molecules and indole alkaloids. researchgate.netresearchgate.net They serve as starting materials for the synthesis of analogs of natural products such as the antitumor agent camalexin (B168466) and antimicrobial compounds like brassinin (B1667508) and cyclobrassinin. researchgate.netekb.eg

Modern synthetic strategies, such as multicomponent reactions, enable the modular assembly of complex alkaloid structures. nih.gov The structure of this compound is well-suited for these approaches, allowing for the rapid construction of libraries of drug-like indole alkaloids, including those with the tetrahydrocarboline framework, from simple precursors. nih.gov

Scaffold for the Construction of Structurally Diverse Heterocyclic Frameworks

The utility of this compound extends to its role as a versatile scaffold for building a diverse range of heterocyclic frameworks. researchgate.net The aldehyde group serves as a reactive handle for introducing new molecular complexity.

This compound can be used to construct a variety of important heterocyclic cores:

Quinazolinones: Reaction with anthranilamides provides a straightforward route to 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, a class of compounds investigated for their antibacterial properties. nih.gov

Bis(indolyl)methanes (BIMs): Under certain conditions, indole-3-carbaldehydes can react with another indole molecule in a Friedel-Crafts-type reaction to produce BIMs. mdpi.com Unexpectedly, reactions of indole with aliphatic aldehydes can also lead to novel 1,3'-BIM isomers. mdpi.com

Pyrimido[1,2-a]indoles: Activated indole-3-carbaldehydes can serve as precursors for the synthesis of these more complex fused systems. nii.ac.jp

Indole-Based Sulfonylhydrazones: Condensation with sulfonylhydrazides yields indole-based sulfonylhydrazone derivatives, which have been explored as potential anticancer agents. mdpi.com

The modular nature of these reactions allows for the systematic modification of the final structures, making this compound a valuable building block in medicinal chemistry and materials science. semanticscholar.orgderpharmachemica.com

Application in Multicomponent Reactions for Combinatorial Library Generation

Multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry for the creation of diverse molecular libraries from simple starting materials in a single step. This approach is particularly valuable in medicinal chemistry and drug discovery, where the rapid generation of a multitude of structurally varied compounds for biological screening is essential. The aldehyde functionality at the C3-position of the indole scaffold makes this compound a valuable building block for such reactions. Its participation in MCRs allows for the swift construction of complex heterocyclic systems, incorporating the privileged indole nucleus.

A prominent example of such an application is the synthesis of 9H-pyrimido[4,5-b]indoles via a four-component reaction. mdpi.comresearchgate.net This transition-metal-free process involves the reaction of an indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium iodide, which serves as the source for both nitrogen atoms in the newly formed pyrimidine (B1678525) ring. mdpi.com In this one-pot synthesis, four new carbon-nitrogen bonds are formed in a [4+2] annulation reaction, leading to the rapid assembly of the fused heterocyclic product. researchgate.net

While specific studies detailing the use of this compound in this reaction were not prevalent in the reviewed literature, the general applicability of various substituted indole-3-carboxaldehydes demonstrates the robustness of this method for combinatorial library generation. By varying the substitution on both the indole-3-carboxaldehyde and the aromatic aldehyde, a diverse library of pyrimido[4,5-b]indole derivatives can be synthesized. The 1-ethyl and 2-methyl groups on the target compound would provide unique steric and electronic properties to the resulting library members.

The scope of this four-component reaction has been explored using different substituted aldehydes, showcasing its utility for generating a library of potential bioactive molecules. mdpi.com The reaction proceeds efficiently with a range of functional groups on the aromatic aldehyde component, including both electron-donating and electron-withdrawing substituents.

Below is a representative table illustrating the types of products that can be generated through this multicomponent reaction strategy, based on the reaction of various indole-3-carboxaldehydes and aromatic aldehydes. This demonstrates how a combinatorial library can be constructed.

Table 1: Examples of 9H-Pyrimido[4,5-b]indole Analogs Synthesized via a Four-Component Reaction

| Indole-3-carboxaldehyde Component | Aromatic Aldehyde Component | Resulting Product | Yield (%) |

|---|---|---|---|

| Indole-3-carboxaldehyde | Benzaldehyde | 2-Phenyl-9H-pyrimido[4,5-b]indole | 76 |

| 9-Methyl-1H-indole-3-carboxaldehyde | Benzaldehyde | 9-Methyl-2-phenyl-9H-pyrimido[4,5-b]indole | 66 |

| 5-Chloro-1H-indole-3-carboxaldehyde | Benzaldehyde | 5-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole | 96 |

| Indole-3-carboxaldehyde | m-Tolualdehyde | 2-(m-Tolyl)-9H-pyrimido[4,5-b]indole | 76 |

| Indole-3-carboxaldehyde | o-Tolualdehyde | 2-(o-Tolyl)-9H-pyrimido[4,5-b]indole | 55 |

| Indole-3-carboxaldehyde | 3-Methoxybenzaldehyde | 2-(3-Methoxyphenyl)-9H-pyrimido[4,5-b]indole | - |

| Indole-3-carboxaldehyde | 2-Fluorobenzaldehyde | 2-(2-Fluorophenyl)-9H-pyrimido[4,5-b]indole | 57 |

| Indole-3-carboxaldehyde | 3-(Trifluoromethoxy)benzaldehyde | 2-(3-(Trifluoromethoxy)phenyl)-9H-pyrimido[4,5-b]indole | 71 |

Data derived from studies on the four-component synthesis of 9H-pyrimido[4,5-b]indoles. mdpi.com

This strategic use of this compound in multicomponent reactions facilitates the efficient production of novel, drug-like molecules. The ability to systematically modify the inputs of the reaction allows for the creation of large, focused libraries of indole-fused heterocycles, which are valuable for identifying new therapeutic agents.

Advanced Research Methodologies: Spectroscopic and Computational Investigations

Application of Advanced Spectroscopic Techniques in Structural Elucidation and Reaction Monitoring

The characterization of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailing the molecular framework. In the ¹H NMR spectra of indole-3-carbaldehyde derivatives, characteristic signals include the aldehyde proton (HC=O) appearing as a singlet, and distinct resonances for the protons of the indole (B1671886) ring. For N-substituted derivatives, the disappearance of the indole NH proton signal is a key indicator of successful substitution at the nitrogen atom. The ¹³C NMR spectra provide further confirmation, with signals for the carbonyl carbon (C=O) and the aromatic carbons of the indole ring appearing in their expected regions.

Infrared (IR) spectroscopy helps in identifying the functional groups present. For a related compound, 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, vibrational analysis showed that the carbonyl stretching frequency is somewhat lower than a typical aldehydic stretch. This shift is attributed to the formyl group being coplanar with the indole ring, which leads to resonance conjugation and a reduction in the bond's force constant.

Mass Spectrometry (MS) confirms the molecular weight of the compound. The NIST Mass Spectrometry Data Center provides data for 1-Ethyl-1H-indole-3-carbaldehyde, showing expected fragmentation patterns for this class of molecules. Electron Ionization Mass Spectrometry (EI-MS) is commonly used to establish the structure of indole derivatives.

These spectroscopic methods are not only used for initial structural elucidation but are also invaluable for monitoring the progress of chemical reactions involving the indole scaffold.

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, stability, and reactivity of indole derivatives.

DFT calculations are powerfully applied to understand the conformational preferences and rotational dynamics of molecules. A study on 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, an analog of the target compound, utilized DFT and Intrinsic Reaction Coordinate (IRC) calculations to investigate the rotational barrier around the S-N bond. The calculations revealed that the energy barrier between different conformers is within the range of 2.5–5.5 kcal/mol. This type of analysis is critical for understanding how different substituents on the indole nitrogen affect the molecule's three-dimensional shape and flexibility. The study also highlighted that the carbaldehyde group tends to be nearly co-planar with the indole ring, as indicated by the torsion angles.

In a study of another related compound, 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, DFT was used to compare theoretical results with experimental spectroscopic data to confirm structural characteristics.

Molecular Docking Studies and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as an indole derivative, might interact with a biological target, typically a protein.

For instance, molecular docking studies were performed on 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde to ascertain its binding mode and efficiency with target proteins from bacteria. The study theoretically predicted that the binding efficiency was better in the case of Gram-positive bacteria S. aureus than the Gram-negative N. meningitidis. Similarly, docking studies on other new 3-ethyl-1H-indole derivatives identified them as potential selective COX-2 inhibitors, with predicted binding affinities significantly higher than the reference drug meloxicam. These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The results from molecular docking can guide the design of new, more potent inhibitors by suggesting modifications to the ligand structure that could enhance binding to the target protein.

Theoretical Prediction of Compound Stability and Reactivity Profiles

Theoretical calculations provide significant insights into the stability and reactivity of molecules through the analysis of their electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

In a detailed study of 1H-Indole-3-carbaldehyde, DFT calculations were used to analyze these electronic properties. The HOMO/LUMO energy results indicated that significant charge transfer occurs within the molecule, which is a key aspect of its reactivity. Natural Bond Orbital (NBO) analysis is another technique used to study donor-acceptor interactions within the molecule, providing a deeper understanding of its electronic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attack.

These theoretical predictions are invaluable for understanding the intrinsic chemical properties of this compound and for designing new synthetic pathways and potential applications.

Biological and Biomedical Research Applications of 1 Ethyl 2 Methyl 1h Indole 3 Carbaldehyde

Investigation of Cellular Signaling Pathway Modulation and Gene Expression Regulation

The core indole-3-carbaldehyde structure is recognized for its role in biological signaling. As a metabolite of L-tryptophan produced by gut microbiota, indole-3-carbaldehyde can act as an agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells. wikipedia.org This interaction stimulates the production of interleukin-22 (IL-22), a cytokine involved in mucosal reactivity and maintaining intestinal homeostasis. wikipedia.org

While this highlights a key signaling pathway associated with the parent compound, specific investigations into how the addition of 1-ethyl and 2-methyl groups modify this activity or affect other cellular signaling cascades and gene expression profiles are not extensively detailed in the current body of literature. Research into other indole (B1671886) derivatives has shown they can modulate pathways critical to cancer progression, but these studies have not been specifically conducted on 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde.

Enzyme Inhibition Profiling

The indole scaffold is a common feature in the design of various enzyme inhibitors. mdpi.com Derivatives of this compound have been explored for their potential to inhibit several classes of enzymes.

Aldose reductase (AR) is an enzyme in the polyol pathway that converts glucose to sorbitol. nih.govnih.gov Under hyperglycemic conditions, this pathway's overactivation is implicated in the pathogenesis of diabetic complications. researchgate.net Consequently, aldose reductase inhibitors (ARIs) are a therapeutic strategy to prevent or ameliorate these conditions. researchgate.net The indole ring system is a structural feature found in some ARIs. While the broader class of indole-containing molecules has been investigated for AR inhibition, specific inhibitory activity and selectivity data for this compound against aldose reductase and the related aldehyde reductase are not prominently available in published studies.

Urease is a nickel-containing enzyme produced by various bacteria, including Helicobacter pylori, that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849). mdpi.comresearchgate.net This activity allows the bacteria to survive in the acidic environment of the stomach, contributing to gastrointestinal diseases. mdpi.comnih.gov Inhibition of urease is therefore a key strategy to combat H. pylori infections. mdpi.comresearchgate.net

Research into N-substituted indole-3-carbaldehyde oxime derivatives has identified potent urease inhibitory activity. mdpi.comnih.gov Studies on N-methyl and N-benzyl analogs, which are structurally similar to the N-ethyl group, demonstrate that these compounds can exhibit significantly greater inhibition than the standard inhibitor, thiourea. mdpi.comnih.govresearchgate.net For instance, the oxime derivative of N-benzyl-1H-indole-3-carbaldehyde was identified as a particularly potent urease inhibitor. mdpi.comnih.gov

The table below presents the urease inhibitory activity of several N-substituted indole-3-carbaldehyde oxime derivatives compared to the standard inhibitor, thiourea.

| Compound | Isomer | IC₅₀ (mM) |

| (Z)-N-Hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine (Compound 6) | syn | 0.1241 ± 0.0021 |

| (E)-N-Hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine (Compound 7) | anti | 0.0784 ± 0.0016 |

| (Z)-N-Hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine (Compound 8) | syn | 0.0516 ± 0.0035 |

| (E)-N-Hydroxy-1-(1-benzyl-1H-indol-3-yl)methanimine (Compound 9) | anti | 0.0345 ± 0.0008 |

| Thiourea (Standard) | N/A | 0.2387 ± 0.0048 |

Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives against Macrotyloma uniflorum urease. mdpi.comnih.gov

The inhibitory potential of indole-3-carbaldehyde derivatives extends to other enzyme systems. The parent compound, indole-3-carboxaldehyde (B46971), has been shown to inhibit the growth of the fungus Fusarium solani by disrupting the mitochondrial antioxidant pathway. mdpi.com This effect involves reducing the activities of key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), and glutathione (B108866) reductase (GR). mdpi.com

Furthermore, a study on a thiosemicarbazone derivative, (2Z)-N-ethyl-2-[(1H-indol-3-yl)methylidene]hydrazine-1-carbothioamide, which incorporates an N-ethyl group, showed slight inhibitory activity (8.10% inhibition) against butyrylcholinesterase (BChE), though no significant activity was observed against acetylcholinesterase (AChE).

In Vitro Studies on Anticancer Potential

The indole core is a privileged structure in the development of anticancer agents, found in both natural alkaloids and synthetic drugs. nih.govmdpi.com Various derivatives have been synthesized and evaluated for their ability to suppress proliferation and induce cell death in cancer cell lines. mdpi.com

Apoptosis, or programmed cell death, is a primary mechanism through which chemotherapeutic agents eliminate cancer cells. mdpi.com While direct studies on this compound are limited, extensive research on related indole derivatives demonstrates their potential to induce apoptosis in human lung carcinoma A549 cells.

For example, a series of novel substituted phenyl-(3-methyl-1H-indol-2-yl)-prop-2-en-1-one compounds, which share the methyl-indole core, were found to inhibit the growth of A549 cells in a dose-dependent manner by inducing apoptosis. nih.gov Another study on newly synthesized N-benzyl-1H-indole-2-carbohydrazides also reported cytotoxicity against A549 cells, with flow cytometry analysis confirming an increased population of apoptotic cells after treatment. mdpi.com These related compounds exert their effects through various mechanisms, including arresting the cell cycle and modulating signaling pathways that lead to apoptosis. nih.gov

The table below shows the cytotoxic activity (IC₅₀ values) of representative indole derivatives against the A549 cell line from different studies.

| Compound Class/Derivative | IC₅₀ against A549 cells | Reference |

| Indolyl-chalcone derivative (Compound 3d) | ~10 µM (at 48h) | nih.gov |

| 2-chloro-N-(...)-acetamide derivative (Compound 10b) | 12.0 nM | nih.gov |

| N'-(4-chlorobenzyl)-1H-indole-2-carbohydrazide (Compound 4e) | 2.1 µM | mdpi.com |

These findings collectively suggest that the indole scaffold, including derivatives of this compound, represents a promising foundation for the development of novel anticancer agents that function through the induction of apoptosis.

Antimicrobial Research Applications

Investigation of Antifungal Properties

While direct studies on the antifungal properties of this compound are not extensively documented in the reviewed literature, the broader class of indole-3-carbaldehyde derivatives has demonstrated notable antifungal potential. nih.govresearchgate.net Research into Schiff bases and other derivatives synthesized from 2-methyl-indole-3-carboxaldehyde indicates that this scaffold can serve as a promising starting point for the development of new anti-Candida agents.

The antifungal activity of indole derivatives is often attributed to their ability to interfere with crucial fungal enzymes. For instance, molecular docking studies have suggested that derivatives of 2-methyl indole-3-carboxaldehyde may act as inhibitors of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.

Furthermore, studies on various indole-3-carbaldehyde hydrazone derivatives have shown a broad spectrum of antimicrobial activity, including against the fungus Candida albicans. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for these compounds against C. albicans has been reported in the range of 6.25-100 µg/mL. nih.gov The introduction of different substituents on the indole ring and the hydrazone moiety has been shown to significantly influence the antifungal potency, suggesting that the ethyl and methyl groups in this compound would likewise impact its activity.

Table 1: Antifungal Activity of Selected Indole-3-Carbaldehyde Derivatives

| Compound Class | Target Organism | Reported Activity (MIC) | Potential Mechanism of Action | Reference |

| 2-Methyl Indole-3-Carboxaldehyde Schiff Bases | Candida species | Promising anti-Candida activity | Inhibition of fungal lanosterol 14α-demethylase | |

| Indole-3-carbaldehyde Hydrazones | Candida albicans | 6.25-100 µg/mL | Not specified | nih.govresearchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Neuropharmacological Considerations and Blood-Brain Barrier Permeation

The indole scaffold is a well-established pharmacophore in neuropharmacology, forming the core of many neurotransmitters (e.g., serotonin) and neuroactive drugs. wikipedia.org Derivatives of 2-methylindole (B41428) are used as intermediates in the synthesis of pharmaceuticals, and various indole derivatives have been investigated for their neuroprotective effects. wikipedia.orgmdpi.com While direct neuropharmacological data for this compound is not available, its structural features allow for a theoretical consideration of its potential to interact with the central nervous system (CNS).

A critical factor for any CNS-acting compound is its ability to cross the blood-brain barrier (BBB). The permeation of the BBB is largely governed by a molecule's physicochemical properties, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. mdpi.com Computational models are often used to predict the BBB permeability of novel compounds. frontiersin.orgresearchgate.net

For this compound, the presence of the ethyl and methyl groups increases its lipophilicity compared to the parent indole-3-carbaldehyde. Increased lipophilicity generally favors passive diffusion across the BBB, although an optimal range exists beyond which further increases can be detrimental. The molecular weight of this compound is relatively low, which is also a favorable characteristic for BBB permeation. The single hydrogen bond acceptor (the carbonyl oxygen) and lack of hydrogen bond donors are also advantageous for crossing the BBB.

Table 2: Predicted Physicochemical Properties of Indole Derivatives Relevant to BBB Permeation

| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Indole-3-carbaldehyde | 145.16 | 1.6 | 1 | 1 |

| 2-Methylindole | 131.18 | 2.57 | 1 | 0 |

| This compound | 187.24 | ~2.9 (estimated) | 0 | 1 |

This table is interactive and can be sorted by clicking on the column headers. LogP values are estimations from various sources and methods.

Role of Indole-3-Carbaldehyde Derivatives in Plant Defense Mechanisms

Indole alkaloids represent a significant class of secondary metabolites that play a crucial role in plant defense against herbivores and pathogens. semanticscholar.orgmdpi.com The biosynthesis of these compounds is often induced in response to biotic stress. Indole-3-carbaldehyde and its derivatives are key components of these defense pathways in many plant species.

Upon pathogen attack, plants can ramp up the production of various indolic compounds. These molecules can act as direct antibiotics or as signaling molecules to activate further defense responses. For instance, indole-3-carbaldehyde can serve as a precursor for the synthesis of more complex defense compounds or function directly to inhibit the growth of invading microorganisms.

The accumulation of phenolic compounds, including indole derivatives, is a hallmark of the plant defense response. These compounds can be oxidized to form quinones and other reactive species that are toxic to pathogens. Furthermore, they are precursors for the synthesis of lignin, a polymer that reinforces plant cell walls, creating a physical barrier against pathogen ingress. The specific roles of N-alkylated derivatives like this compound in these processes are not well-defined, but it is plausible that they could be part of the diverse chemical arsenal (B13267) that plants deploy to fend off diseases.

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Novel Analogs of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde with Enhanced Biological Activities

The rational design of novel analogs based on the this compound structure is a key area of future research, aiming to enhance specific biological activities through targeted chemical modifications. The indole (B1671886) nucleus is a well-established pharmacophore, and strategic alterations to its substituents can significantly influence efficacy and selectivity. researchgate.netresearchgate.net

Research into related indole-3-carboxaldehyde (B46971) derivatives has demonstrated that the synthesis of analogs, such as those conjugated with various aryl amines or converted into Schiff bases, can lead to significant enhancements in biological activities like antioxidant or antimicrobial properties. researchgate.netderpharmachemica.comaip.org For instance, studies on a series of novel indole-3-carboxaldehyde analogues revealed varying degrees of antioxidant activity, with specific substitutions leading to superior performance compared to standards like butylated hydroxy anisole (B1667542) (BHA). researchgate.net

Future work will likely focus on structure-activity relationship (SAR) studies involving the ethyl group at the N-1 position and the methyl group at the C-2 position of the indole ring. Modifications could include varying the length and branching of the N-alkyl chain, introducing different functional groups to the C-2 methyl position, and exploring a diverse range of substitutions on the benzene (B151609) ring portion of the indole scaffold. These synthetic efforts aim to optimize interactions with biological targets, thereby improving therapeutic potential for conditions ranging from bacterial infections to cancer. nih.gov

Advanced Mechanistic Investigations into Biological and Chemical Transformations

A deeper understanding of the molecular mechanisms underlying the biological and chemical activities of this compound and its derivatives is crucial for their development. The parent compound, indole-3-carbaldehyde, is known to be a tryptophan metabolite of microbial origin that can regulate intestinal mucosal homeostasis by acting as a ligand for the aryl hydrocarbon receptor (AhR). nih.gov Future mechanistic studies on the subject compound could explore its potential to interact with AhR or other cellular receptors, elucidating the downstream signaling pathways it modulates.

In the realm of chemical transformations, research has investigated the role of indole-3-carbaldehyde as a corrosion inhibitor, detailing its adsorption mechanism on metal surfaces. researchgate.net Advanced investigations would involve employing sophisticated surface analysis techniques and computational modeling to map the precise interactions between the molecule and different materials. Understanding how the ethyl and methyl groups influence adsorption, film formation, and inhibitor efficiency is essential for optimizing its industrial applications. researchgate.net

Development of Targeted Chemical Probes for Specific Biological Pathways

The inherent structural features of the indole core make it an excellent candidate for the development of chemical probes to investigate biological systems. A related compound, 1-Ethyl-1H-indole-3-carbaldehyde, is utilized in the design of fluorescent probes for biological imaging, which enables researchers to visualize cellular processes with high precision. chemimpex.com

Building on this, this compound could be developed into more sophisticated molecular probes. The aldehyde functional group provides a convenient handle for conjugating fluorophores or other reporter molecules. The ethyl and methyl substituents can be systematically modified to fine-tune the probe's photophysical properties, cell permeability, and target specificity. Such targeted probes would be invaluable tools for studying specific enzymes, receptors, or signaling pathways in real-time within living cells, advancing our understanding of complex biological processes.

Exploration of Additional Therapeutic Modalities and Target Validation

Derivatives of indole-3-carbaldehyde have shown a remarkable breadth of potential therapeutic applications, including antibacterial, antifungal, antioxidant, and anticancer activities. researchgate.netresearchgate.netnih.gov An important future direction is the systematic screening of this compound and its newly synthesized analogs against a wider array of diseases.

A critical component of this exploration is target validation. While a compound may show promise in cell-based assays, identifying and validating its specific molecular target is essential for further development. For example, the discovery that indole-3-carboxaldehyde is a ligand for the aryl hydrocarbon receptor (AhR) provides a validated target for its effects on metabolic syndrome in murine models. nih.gov Future research will need to employ techniques such as affinity chromatography, proteomics, and genetic knockdown to identify the specific proteins or pathways that analogs of this compound interact with to exert their biological effects. This will pave the way for developing more selective and potent therapeutic agents.

Applications in Materials Science and Industrial Processes, including Corrosion Inhibition

Beyond its biomedical potential, the indole scaffold has applications in materials science and industrial processes. chemimpex.com A significant area of research is the use of indole derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netmdpi.com Studies have shown that indole-3-carbaldehyde can achieve high inhibition efficiency by adsorbing onto the metal surface and reducing both anodic and cathodic reaction rates. researchgate.net The adsorption process has been found to follow the Langmuir adsorption isotherm, indicating the formation of a protective monolayer on the steel surface. researchgate.net

Future research will likely focus on optimizing the performance of this compound as a corrosion inhibitor. This includes studying its effectiveness under different industrial conditions (e.g., varying temperatures and acid concentrations) and on different metal alloys. Furthermore, its potential use in the development of advanced materials, such as specialized polymers or nanomaterials where the indole moiety can impart unique electronic or photophysical properties, remains a promising field of exploration. chemimpex.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules based on the this compound scaffold. ijirt.orgresearchgate.net These computational technologies can significantly reduce the time and cost associated with developing new drugs and materials. mednexus.org

Virtual Screening: ML algorithms can screen vast virtual libraries of potential analogs to identify candidates with a high probability of desired biological activity or material properties. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules based on the indole core, optimized for specific targets or functions. researchgate.net

Predictive Modeling: AI can build models to predict various properties, such as bioactivity, toxicity, and physicochemical characteristics (e.g., solubility, stability), allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

QSAR (Quantitative Structure-Activity Relationship): ML can be used to develop sophisticated QSAR models that provide deep insights into how specific structural features of the analogs influence their activity, guiding more effective rational design. mdpi.com

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space of indole derivatives to accelerate the development of novel therapeutics and high-performance materials. jsr.org

Q & A

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer :

- Schiff base formation : React with hydrazines to create hydrazones with antimicrobial activity .

- Cross-coupling : Perform Suzuki-Miyaura reactions at the 5-position (if unsubstituted) to introduce aryl groups for kinase inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。